molecular formula C6H9NO5S B1252379 4-Aminophenol sulfate

4-Aminophenol sulfate

Cat. No. B1252379
M. Wt: 207.21 g/mol
InChI Key: QTDCIMUWVJXQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenol sulfate is a substituted aniline.

Scientific Research Applications

1. Environmental Monitoring and Sensor Development 4-Aminophenol sulfate has been a focal point in developing advanced sensors for detecting environmental pollutants. The research by Li et al. (2020) highlighted its use in enhancing the electrochemical determination of 4-aminophenol, a toxic environmental pollutant. This study presented a method utilizing Pd@CeO2 composite on nanoporous gold, significantly improving the sensitivity and stability of the sensor, making it a promising candidate for future environmental and pharmaceutical monitoring Li et al., 2020.

2. Analytical and Biochemical Applications 4-Aminophenol sulfate also plays a role in analytical chemistry and biochemistry, serving as a probe or a reagent in various assays. For example, Dejaegher et al. (2008) developed a fluorimetric method using 4-aminophenol for quantifying low amounts of this compound in pharmaceutical preparations, crucial for ensuring drug safety and efficacy Dejaegher et al., 2008. Furthermore, the study by Wang et al. (2002) utilized 4-aminophenol in a synchronous fluorescence technique for protein determination, offering a sensitive, simple, and reliable method for protein analysis in various biological samples Wang et al., 2002.

3. Biomedical Research and Drug Development In the realm of biomedical research, 4-aminophenol sulfate derivatives are investigated for their potential therapeutic applications and biological activities. A study by Morita et al. (2022) examined the antioxidative effects of O-sulfated forms of acetaminophen and p-aminophenol, revealing how sulfation might influence the antioxidant activities of phenolic compounds, which is essential in understanding drug metabolism and designing new therapeutic agents Morita et al., 2022.

properties

Product Name

4-Aminophenol sulfate

Molecular Formula

C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

4-aminophenol;sulfuric acid

InChI

InChI=1S/C6H7NO.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4)

InChI Key

QTDCIMUWVJXQBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)O.OS(=O)(=O)O

synonyms

4-aminophenol
4-aminophenol conjugate monoacid
4-aminophenol hydrochloride
4-aminophenol monopotassium salt
4-aminophenol monosodium salt
4-aminophenol sulfate
4-aminophenol sulfate (2:1)
4-aminophenol, 18O-labeled
4-aminophenol, 3H-labeled
4-aminophenol, ion(1+)
4-hydroxyaniline
p-aminophenol
p-aminophenol phosphate
para-aminophenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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